molecular formula C29H38O9 B080918 Roridind CAS No. 14682-29-2

Roridind

Cat. No. B080918
CAS RN: 14682-29-2
M. Wt: 530.6 g/mol
InChI Key: XZWOQFZHIMDODQ-KQQUZDAGSA-N
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Description

Roridin is a naturally occurring compound found in certain species of fungi, such as the genus Myrothecium. It belongs to the group of macrocyclic trichothecenes, which are known for their potent cytotoxic and antifungal properties. Roridin has been the subject of extensive scientific research due to its potential therapeutic applications in the fields of cancer treatment and agriculture.

Scientific Research Applications

Cytotoxicity and Antiproliferative Activity

  • Cytotoxicity Analysis : Roridin E, a macrocyclic trichothecene mycotoxin, shows potent antiproliferative activity against cancer cell lines. A study found that roridin E exhibited significantly stronger cytotoxicity compared to its derivative, 12′-Hydroxyroridin E, against various human and animal cell lines, suggesting the critical role of the 12′-position in its cytotoxicity (Oda et al., 2010).

Antibiotic Properties

  • Antibiotic Discovery : Roridin A, identified as an antibiotic, was studied for its structure through base catalysed hydrolysis, yielding insights into its components and macrocyclic diester structure (Böhner & Tamm, 1966).

Effects on Plant Development

  • Inhibition of Pollen Development : Studies revealed that Roridin A and verrucarin A, produced by Cylindrocarpon sp., inhibit pollen development in Arabidopsis thaliana. The inhibition was observed at specific concentrations, affecting the microspore stage of development (Shimada et al., 2004).

Role in Plant Pathology

  • Virulence Factor in Plant Pathology : Research indicated that Roridin E may act as a virulence factor in Myrothecium leaf spot of muskmelon. The compound, produced by Myrothecium roridum, enhanced sporulation and lesion diameter on infected leaves, suggesting a role in the pathogen's attack strategy (Kuti, Ng, & Bean, 1989).

Antimalarial Activity

  • Antimalarial Potential : Roridin E and other macrocyclic trichothecenes have shown high antimalarial activity, as demonstrated in bioassay-guided fractionation studies. This highlights the potential application of these compounds in antimalarial drug development (Isaka et al., 1999).

Antifungal Applications

  • Antifungal Effects : Roridin A and D, isolated from a marine sponge-associated fungus Myrothecium sp., were found to be effective inhibitors against Sclerotinia sclerotiorum, a plant pathogenic fungus. These findings suggest their use as potential antifungal agents in agriculture (Xie et al., 2008).

properties

CAS RN

14682-29-2

Product Name

Roridind

Molecular Formula

C29H38O9

Molecular Weight

530.6 g/mol

IUPAC Name

(19E)-18-(1-hydroxyethyl)-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,23-dione

InChI

InChI=1S/C29H38O9/c1-17-9-10-28-15-34-25(32)24-26(3,38-24)11-12-33-19(18(2)30)7-5-6-8-23(31)37-20-14-22(36-21(28)13-17)29(16-35-29)27(20,28)4/h5-8,13,18-22,24,30H,9-12,14-16H2,1-4H3/b7-5+,8-6?

InChI Key

XZWOQFZHIMDODQ-KQQUZDAGSA-N

Isomeric SMILES

CC1=CC2C3(CC1)COC(=O)C4C(O4)(CCOC(/C=C/C=C/C(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O)C

SMILES

CC1=CC2C3(CC1)COC(=O)C4C(O4)(CCOC(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O)C

Canonical SMILES

CC1=CC2C3(CC1)COC(=O)C4C(O4)(CCOC(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O)C

synonyms

RORIDIND

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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